N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide
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Overview
Description
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylureido group and a pivalamidobenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is Cathepsin S , a protein in humans . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes .
Mode of Action
It is known that it interacts with its target, cathepsin s, and potentially inhibits its activity . This interaction could lead to changes in the biochemical processes where Cathepsin S is involved.
Biochemical Pathways
Given the role of cathepsin s in antigen processing, it is plausible that the compound could affect immune response pathways .
Result of Action
Given its potential inhibitory effect on cathepsin s, it could potentially alter cellular processes where this enzyme plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Cyclohexylureido Intermediate: The initial step involves the reaction of cyclohexylamine with an isocyanate to form the cyclohexylureido intermediate.
Attachment of the Ethyl Linker: The cyclohexylureido intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to attach the ethyl linker.
Formation of the Pivalamidobenzamide Moiety: The final step involves the reaction of the ethyl-linked cyclohexylureido intermediate with 4-pivalamidobenzoic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or urea functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups attached.
Scientific Research Applications
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide: shares structural similarities with other urea derivatives, such as sorafenib and diaryl urea derivatives.
Diaryl Urea Derivatives: These compounds are known for their anticancer properties and are used in medicinal chemistry research.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Comparison: Compared to other urea derivatives, this compound may exhibit different binding affinities, selectivities, and biological activities, making it a valuable tool for research and development.
Properties
IUPAC Name |
N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGSZQGRNQUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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